rac-5-Methylnicotine
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Overview
Description
(S)-5-Methylnicotine: is a chemical compound closely related to nicotine, a well-known alkaloid found in tobacco plants. It is a metabolite of nicotine and has a molecular formula of C11H16N2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylnicotine can be achieved through various synthetic routes. One common method involves the chemical modification of nicotine through selective methylation at the 5-position. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled reaction conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-5-Methylnicotine may involve large-scale chemical reactions using advanced reactors and purification techniques to achieve high yields and purity. The process would be optimized to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
(S)-5-Methylnicotine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as nicotine N-oxide . Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert (S)-5-Methylnicotine to its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted nicotine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Nicotine N-oxide (from oxidation)
Reduced nicotine derivatives (from reduction)
Substituted nicotine derivatives (from substitution reactions)
Scientific Research Applications
(S)-5-Methylnicotine: has several applications in scientific research, including:
Chemistry: Studying the metabolic pathways of nicotine and its derivatives.
Biology: Investigating the biological effects of nicotine metabolites on various organisms.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of nicotine and its metabolites in the human body.
Industry: Developing new methods for nicotine extraction and purification.
Mechanism of Action
The mechanism by which (S)-5-Methylnicotine exerts its effects involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. By binding to these receptors, it can modulate neurotransmitter release, leading to various physiological effects. The molecular targets and pathways involved include the central and peripheral nervous systems, where it influences cognitive functions, mood, and cardiovascular responses.
Comparison with Similar Compounds
Nicotine
Cotinine
Nicotine N-oxide
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Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/t11-/m0/s1 |
InChI Key |
WPPLPODBERCBRQ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@@H]2CCCN2C |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C |
Origin of Product |
United States |
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